4-Iodo-1-methylpyridin-1-ium iodide

Catalog No.
S15207578
CAS No.
58080-92-5
M.F
C6H7I2N
M. Wt
346.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1-methylpyridin-1-ium iodide

CAS Number

58080-92-5

Product Name

4-Iodo-1-methylpyridin-1-ium iodide

IUPAC Name

4-iodo-1-methylpyridin-1-ium;iodide

Molecular Formula

C6H7I2N

Molecular Weight

346.94 g/mol

InChI

InChI=1S/C6H7IN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ZHNMGALXPBSTLW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)I.[I-]

4-Iodo-1-methylpyridin-1-ium iodide is an organic compound characterized by its pyridinium structure, where a methyl group and an iodine atom are attached to the pyridine ring. Its chemical formula is C6_6H7_7I2_2N, and it is recognized by the CAS number 58080-92-5. The compound appears as a crystalline solid and is soluble in polar solvents, which is typical for many ionic compounds. The presence of two iodine atoms contributes to its unique properties, including its potential use in various

; enzyme interactions4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-C13_13H15_15N2_2IKnown for fluorescence; used in biological research4-Formyl-1-methylpyridin-1-ium iodideC7_7H8_8INOUsed in synthetic chemistry; potential aldehyde reactivity

The uniqueness of 4-Iodo-1-methylpyridin-1-ium iodide lies in its dual iodine atoms, which not only enhance its reactivity but also potentially confer distinct biological activities compared to other pyridinium derivatives .

Several methods exist for synthesizing 4-Iodo-1-methylpyridin-1-ium iodide:

  • Iodination of 1-Methylpyridine: This method involves treating 1-methylpyridine with iodine in the presence of an oxidizing agent to introduce iodine at the 4-position.
  • Quaternization Reaction: Reacting 4-iodo-1-methylpyridine with an appropriate iodide salt can yield 4-Iodo-1-methylpyridin-1-ium iodide through a quaternization process.
  • Salt Formation: The formation of the iodide salt from the corresponding base (e.g., 4-iodo-1-methylpyridine) with hydroiodic acid can also produce this compound .

4-Iodo-1-methylpyridin-1-ium iodide has several applications:

  • Chemical Research: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biological Studies: Due to its potential biological activity, it may be used in pharmacological research to explore new therapeutic agents.
  • Material Science: Its unique properties make it suitable for applications in developing new materials or catalysts .

Interaction studies involving 4-Iodo-1-methylpyridin-1-ium iodide often focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that pyridinium derivatives can interact with nucleic acids and proteins, potentially influencing their function. Further research is necessary to elucidate the specific interactions and mechanisms involved .

Hydrogen Bond Acceptor Count

1

Exact Mass

346.86679 g/mol

Monoisotopic Mass

346.86679 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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